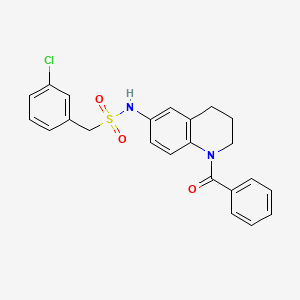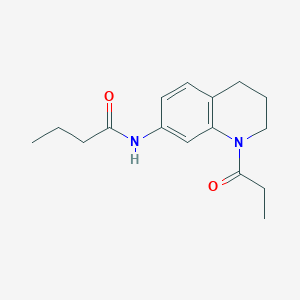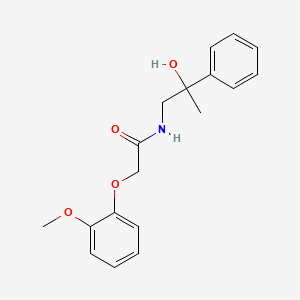![molecular formula C21H27N3O5S2 B6495853 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 941950-42-1](/img/structure/B6495853.png)
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide is a complex organic compound characterized by its distinct structure featuring a quinoline moiety linked to sulfonamide and propanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide involves multiple steps. A common approach is:
Formation of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline: : Starting with a quinoline derivative, the ethane sulfonyl group is introduced through sulfonylation, often using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Sulfamoylation of the intermediate: : The next step involves sulfamoylation using reagents like sulfamoyl chloride to introduce the sulfonamide group.
Coupling with 3-methylphenylpropanamide: : The final step includes the coupling of the previous intermediate with 3-methylphenylpropanamide, possibly through amide bond formation using carbodiimide-based coupling agents.
Industrial Production Methods
In industrial settings, these reactions are typically carried out in large reactors with controlled temperatures and pressures to optimize yield and purity. Solvent systems and purification techniques such as recrystallization or chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfonamide group, to form sulfone derivatives.
Reduction: : Reduction reactions may target the quinoline ring or the sulfonamide group, potentially forming amines or other reduced species.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, allowing for further modification of the compound's structure.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Typical reagents include halides for nucleophilic substitution or acids/bases for electrophilic substitution.
Major Products Formed
The major products formed depend on the specific reactions and conditions, but may include sulfone derivatives, amine derivatives, or various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : Potential use in studying enzyme interactions and as a molecular probe.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The exact mechanism by which N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide exerts its effects varies depending on the application. Generally, it interacts with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The quinoline moiety may interact with DNA or other biomolecules, while the sulfonamide group can form hydrogen bonds or electrostatic interactions with proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide: : Similar structure but with a methyl instead of ethane sulfonyl group.
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl]sulfamoyl}-3-methylphenyl)propanamide: : Variation in the position of the sulfonamide group.
Uniqueness
The unique combination of the ethane sulfonyl and sulfamoyl groups in N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide imparts distinctive chemical and biological properties, making it a valuable compound for specialized applications.
There you go—a complete deep dive into this compound. What are you going to do with this newfound knowledge?
Propiedades
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-21(25)22-17-10-11-20(15(3)13-17)31(28,29)23-18-9-8-16-7-6-12-24(19(16)14-18)30(26,27)5-2/h8-11,13-14,23H,4-7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORNAMGBMSHIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)




![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)



![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6495849.png)
![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
